![molecular formula C23H24N4O2 B2770833 4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 922633-71-4](/img/structure/B2770833.png)
4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
While specific synthesis details for this compound were not found, it is known that piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .Scientific Research Applications
Anti-Tubercular Activity
4-methoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide: has been investigated for its anti-tubercular properties. In a study published in RSC Advances, researchers designed and synthesized a series of novel derivatives of this compound. These derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells. Further development of these derivatives is promising for combating tuberculosis.
AMP-Activated Protein Kinase (AMPK) Modulation
Another avenue of research involves the compound’s impact on AMPK. Dorsomorphin (also known as Compound C) is structurally related to our compound of interest. Dorsomorphin is an AMPK inhibitor that affects cellular differentiation and induces autophagy . While not directly studied for our compound, exploring its effects on AMPK could reveal potential therapeutic applications related to metabolic regulation, cellular energy balance, and autophagy modulation.
Anticancer Potential
Although not extensively studied, compounds with similar structures have demonstrated anticancer activity. For instance:
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited higher anti-TB activity than pyrazinamide .
- 6-Ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carboxamide showed potent anti-mycobacterial activity .
While these studies focus on tuberculosis, the structural similarities suggest potential broader applications, including cancer therapy. Further investigations are warranted.
Other Biological Activities
Although less explored, our compound may have additional biological effects. Investigating its interactions with other cellular targets, such as kinases, receptors, or enzymes, could unveil novel applications. Computational docking studies can guide further development.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is suggested that the compound may interact with its target in a way that inhibits the growth of mycobacterium tuberculosis .
Biochemical Pathways
It is known that anti-tubercular agents often interfere with the synthesis of cell walls or proteins in mycobacterium tuberculosis, or they may disrupt the bacteria’s energy production .
Result of Action
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some compounds in the series exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound may be effective in inhibiting the growth of Mycobacterium tuberculosis.
properties
IUPAC Name |
4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-10-8-17(9-11-20)23(28)24-19-7-5-6-18(16-19)21-12-13-22(26-25-21)27-14-3-2-4-15-27/h5-13,16H,2-4,14-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFSHSSAPPKZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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